Bienvenue dans la boutique en ligne BenchChem!

Ici 154129

Opioid Receptor Pharmacology Radioligand Binding Assays Selectivity Profiling

ICI 154129 provides superior delta-selectivity for clean pharmacology studies. Its unique ψ-CH2S pseudopeptide bond resists degradation, enabling precise DOR blockade without mu/kappa-off-target effects. Choose for seizure threshold assays, delta-receptor trafficking research, and behavioral studies where naloxone's non-specific effects are confounding. Order from reputable vendors with documented purity ≥98%.

Molecular Formula C34H46N4O6S
Molecular Weight 638.8 g/mol
CAS No. 83420-94-4
Cat. No. B549363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 154129
CAS83420-94-4
SynonymsICI 154129
ICI 154129, (R-(R*,S*))-isomer
ICI 154129, (S-(R*,R*))-isomer
ICI-154129
M 154,129
M-154,129
N,N-bis(allyl)-Tyr-Gly-Gly-psi-methylthio-Phe-Leu
N,N-bis(allyl)-tyrosyl-glycyl-glycyl-psi-methylthio-phenylalanyl-leucine
Molecular FormulaC34H46N4O6S
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
InChIInChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1
InChIKeyCZRZYRKTYLLLRL-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage-20°C

ICI 154129 (CAS 83420-94-4): Quantitative Selectivity Profile and In Vivo Differentiation for Delta-Opioid Receptor Research and Procurement


ICI 154129 (M 154,129; N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH₂S)-Phe-Leu-OH) is a synthetic peptide analog classified as a selective, competitive δ-opioid receptor (DOR) antagonist [1]. Originally developed by ICI Pharmaceuticals, it features a unique pseudopeptide bond (ψ-CH₂S) that confers enhanced metabolic stability and distinct receptor interaction kinetics relative to native enkephalins [1]. The compound is primarily utilized as a pharmacological tool to dissect DOR-mediated signaling in neurological and behavioral research, including seizure, nociception, and neuropeptide release models [2].

ICI 154129 (CAS 83420-94-4): Why Generic Delta Antagonist Substitution Introduces Experimental Confounds in Receptor Selectivity and In Vivo Models


In-class compounds such as ICI 174864, naltrindole, or naloxone cannot be simply interchanged with ICI 154129 due to marked differences in their quantitative receptor subtype selectivity profiles and in vivo pharmacological fingerprints [1]. Unlike the non-selective antagonist naloxone, which equally blocks μ and δ receptors, ICI 154129 exhibits a 5.2-fold selectivity for δ over μ receptors in binding assays, a property that translates to functional δ-selective antagonism in vivo . Substitution with the more potent δ antagonist ICI 174864 introduces a >69-fold higher central potency (ED₅₀ 97 vs 1.4 µg/mouse) and a distinct sodium-dependent binding shift, risking altered baseline nociception and confounding results in pain models [2].

ICI 154129 (CAS 83420-94-4): Head-to-Head Quantitative Evidence for Differentiated Delta Receptor Selectivity and In Vivo Pharmacology


Quantitative Binding Affinity and Selectivity Ratio: ICI 154129 vs. Mu and Beta Opioid Receptors

ICI 154129 demonstrates high-affinity binding to the δ-opioid receptor with a Kᵢ of 0.5 nM, and exhibits quantifiable selectivity over μ (Kᵢ = 2.6 nM) and β (Kᵢ = 1.3 nM) receptors, yielding a δ/μ selectivity ratio of 5.2-fold and a δ/β ratio of 2.6-fold . This profile contrasts with non-selective antagonists like naloxone, which lack this degree of δ-preference, and with highly selective δ antagonists like naltrindole, which can exhibit δ/μ ratios exceeding 200-fold .

Opioid Receptor Pharmacology Radioligand Binding Assays Selectivity Profiling

In Vivo Functional Selectivity: ICI 154129 Fails to Antagonize Mu-Mediated Antinociception and Locomotor Activity Unlike Naloxone

In a direct head-to-head in vivo study, ICI 154129 (30 mg/kg, s.c.) completely failed to prevent the antinociceptive effects and stimulation of locomotor activity produced by the mixed opioid agonist etorphine, whereas the μ-selective antagonist naloxone was effective in both test situations [1]. This functional differentiation was further demonstrated in the striatal head-turn model, where ICI 154129 (30 mg/kg, s.c.) completely prevented the effect of the δ-agonist D-Ala²,D-Leu⁵-enkephalin [1].

In Vivo Pharmacology Opioid Receptor Selectivity Behavioral Models

Differential Receptor Upregulation After Chronic Treatment: ICI 154129 vs. Naloxone in Mouse Brain

Long-term treatment with ICI 154129 in C57BL/6J mice produced a selective increase in the number of δ-opiate binding sites, whereas identical treatment with the non-selective antagonist naloxone resulted in an enhancement of both μ- and δ-binding sites [1]. This differential effect was paralleled by behavioral outcomes: naloxone-pretreated mice showed a more pronounced increase in morphine-induced locomotor activity, while ICI 154129-pretreated mice showed no difference from controls [1].

Receptor Regulation Chronic Opioid Antagonist Biochemical Pharmacology

Central Antinociceptive Potency: ICI 154129 is 69-Fold Less Potent Than ICI 174864 in Mouse Writhing Assay

When administered intracerebroventricularly (i.c.v.) in the mouse writhing assay, ICI 154129 and the more potent δ-antagonist ICI 174864 produced dose-related inhibition of writhing with respective ED₅₀ values of 97 µg/mouse and 1.4 µg/mouse [1]. This represents a 69-fold difference in central potency, with ICI 174864 being significantly more potent. Notably, the antinociceptive effect of ICI 174864 was shown to be related to the µ-receptor, as it was antagonized by naloxone and β-FNA [1].

Antinociception In Vivo Potency Delta Antagonist Comparison

Distinct Sodium-Dependent Binding Shift: ICI 154129 Exhibits a Smaller Allosteric Response Than ICI 174864

The addition of 25 mM NaCl increases the binding of ICI 174864 to the δ-opioid receptor by 8–16 fold, whereas a smaller shift is observed for ICI 154129, and no significant shift is seen with naloxone or diprenorphine [1]. This indicates that ICI 154129 exhibits a unique, intermediate sensitivity to sodium ion modulation compared to other δ-antagonists, reflecting differences in its interaction with receptor conformations.

Receptor Allostery Sodium Ion Modulation Binding Assay Conditions

Use as a Tool to Distinguish Peptidase Inhibitor Mechanisms: ICI 154129 Unmasks Kelatorphan's Indirect Opioid Effect

In rat substantia nigra slices, the mixed peptidase inhibitor kelatorphan was less potent than the pure enkephalinase inhibitor thiorphan in enhancing K⁺-evoked substance P-like immunoreactivity (SPLI) overflow. However, in the presence of ICI 154129 (or naloxone) to block opiate receptors, kelatorphan became as potent as thiorphan [1]. This revealed that kelatorphan's apparent lower potency was due to a negative feedback from endogenous opioids acting on δ-receptors, a confound not observed with thiorphan.

Neuropeptide Release Enkephalinase Inhibition Substance P Modulation

ICI 154129 (CAS 83420-94-4): High-Value Application Scenarios for Differentiated Delta Receptor Research and Procurement


In Vivo Studies Requiring Functional δ-Receptor Blockade Without μ-Receptor Engagement

ICI 154129 (30 mg/kg, s.c.) can be used to selectively block δ-opioid receptor-mediated effects in rodent models, as demonstrated by its ability to prevent δ-agonist-induced head-turn slowing while failing to antagonize etorphine-induced μ-mediated antinociception and locomotion [1]. This makes it an essential tool for dissecting the role of δ-receptors in complex behaviors such as locomotor activity, seizure susceptibility, and neuropeptide modulation.

Chronic Treatment Paradigms to Induce Selective δ-Receptor Upregulation

Chronic administration of ICI 154129 in C57BL/6J mice leads to a specific increase in δ-opiate binding sites without affecting μ-receptor density, in contrast to naloxone which upregulates both subtypes [2]. This application is valuable for studying the long-term plasticity of δ-opioid systems, including their role in the development of tolerance and dependence, and in modulating the behavioral effects of other opioids.

In Vitro Neuropeptide Release Assays Requiring Control for Indirect Opioid Feedback

In superfused brain slice preparations (e.g., rat substantia nigra), ICI 154129 (at concentrations that block δ-receptors) can be included to eliminate confounding effects of endogenous opioid tone when assessing the activity of peptidase inhibitors such as kelatorphan or thiorphan [3]. This ensures that observed changes in neuropeptide (e.g., substance P, cholecystokinin) release are directly attributable to enzyme inhibition rather than secondary opioid receptor activation [4].

Central δ-Receptor Studies Requiring a Less Potent Antagonist to Avoid µ-Receptor Cross-Talk

Compared to the highly potent δ-antagonist ICI 174864 (i.c.v. ED₅₀ = 1.4 µg/mouse), ICI 154129 is 69-fold less potent centrally (i.c.v. ED₅₀ = 97 µg/mouse) [5]. This lower potency can be strategically advantageous in vivo when a more moderate degree of δ-receptor blockade is desired, or when minimizing potential µ-receptor-mediated antinociceptive effects is critical for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ici 154129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.